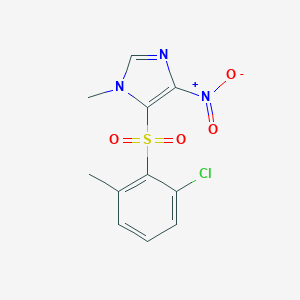
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one, also known as Moracin M, is a natural compound found in the Morus alba L. plant. This compound has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M is not fully understood. However, studies have suggested that it may exert its therapeutic effects through multiple pathways. For example, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M in lab experiments is that it is a natural compound found in a plant, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is that the synthesis method of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M involves the extraction of the compound from the Morus alba L. plant, which may result in batch-to-batch variations in the purity of the compound.
Orientations Futures
There are several potential future directions for research on (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M. One direction is to further investigate its anticancer properties and its potential use as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M involves the extraction of the compound from the Morus alba L. plant. The leaves of the plant are collected and dried, and then extracted with a solvent such as ethanol or methanol. The extract is then purified using chromatography techniques to isolate the (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M compound.
Applications De Recherche Scientifique
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have shown that (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been found to have antioxidant properties, which can protect cells from oxidative damage.
Propriétés
Numéro CAS |
130689-05-3 |
|---|---|
Nom du produit |
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one |
Formule moléculaire |
C18H23NO4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-methoxythiochromen-4-one |
InChI |
InChI=1S/C18H14O4S/c1-20-13-3-5-17-14(8-13)18(19)12(9-23-17)6-11-2-4-15-16(7-11)22-10-21-15/h2-8H,9-10H2,1H3/b12-6+ |
Clé InChI |
QFBKJAKGMWLZTC-WUXMJOGZSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)SC/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O |
SMILES |
COC1=CC2=C(C=C1)SCC(=CC3=CC4=C(C=C3)OCO4)C2=O |
SMILES canonique |
COC1=CC2=C(C=C1)SCC(=CC3=CC4=C(C=C3)OCO4)C2=O |
Synonymes |
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzo thiopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
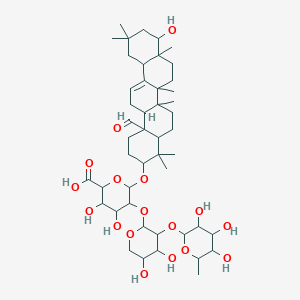
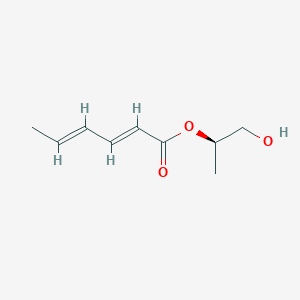
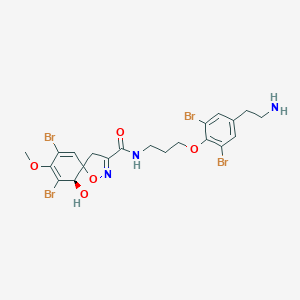

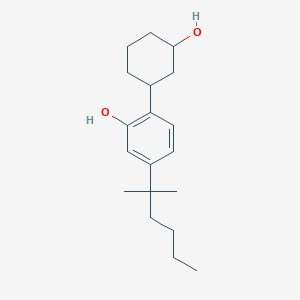
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
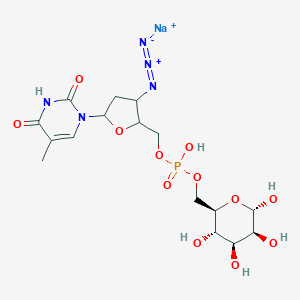
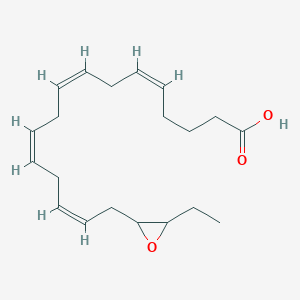


![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
